Ethyl 5-(3-pyridyl)-2-furoate
CAS No.: 1050421-30-1
Cat. No.: VC2656020
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1050421-30-1 |
---|---|
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | ethyl 5-pyridin-3-ylfuran-2-carboxylate |
Standard InChI | InChI=1S/C12H11NO3/c1-2-15-12(14)11-6-5-10(16-11)9-4-3-7-13-8-9/h3-8H,2H2,1H3 |
Standard InChI Key | FHQNTOAXQGCTKH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(O1)C2=CN=CC=C2 |
Canonical SMILES | CCOC(=O)C1=CC=C(O1)C2=CN=CC=C2 |
Introduction
Chemical Structure and Basic Properties
Ethyl 5-(3-pyridyl)-2-furoate is a heterocyclic compound featuring a furan ring substituted with a pyridine moiety at the 5-position and an ethyl ester group at the 2-position. The structural arrangement creates a unique electronic distribution that influences its chemical behavior.
Structural Characteristics
The compound consists of three key structural components:
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A furan ring (a five-membered heterocycle containing oxygen)
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A pyridine ring connected at the 3-position to the furan's 5-position
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An ethyl ester functional group at the furan's 2-position
Physical Properties
The physical characteristics of Ethyl 5-(3-pyridyl)-2-furoate are summarized in the following table:
Property | Value/Description |
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Molecular Formula | C₁₂H₁₁NO₃ |
IUPAC Name | ethyl 5-pyridin-3-ylfuran-2-carboxylate |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents (acetonitrile, methanol) |
Stability | Relatively stable under normal conditions |
Synthetic Methodologies
Several approaches exist for synthesizing Ethyl 5-(3-pyridyl)-2-furoate, with variations in starting materials and reaction conditions influencing yield and purity.
Cross-Coupling Strategies
Alternative approaches involve palladium-catalyzed cross-coupling reactions, particularly useful when constructing the carbon-carbon bond between the furan and pyridine rings:
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Suzuki coupling of ethyl 5-bromofuran-2-carboxylate with 3-pyridylboronic acid
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Stille coupling using organotin reagents
These methods often provide higher yields and greater regioselectivity in the final product .
Hydrolysis-Esterification Sequence
Another documented approach involves:
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Synthesis of the carboxylic acid derivative
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Subsequent esterification with ethanol
The sequence typically begins with reaction of the carboxylic acid with thionyl chloride to generate the acid chloride intermediate, followed by treatment with ethanol .
Chemical Reactivity
Ethyl 5-(3-pyridyl)-2-furoate displays reactivity patterns characteristic of both furan and pyridine heterocycles, as well as the ester functional group.
Nucleophilic Substitution
The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl:
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Aminolysis with primary or secondary amines yields the corresponding amides
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Transesterification with different alcohols produces alternative esters
These transformations often require catalysts or elevated temperatures to proceed efficiently .
Electrophilic Substitution
The furan ring can undergo electrophilic aromatic substitution reactions, though reactivity is moderated by the electron-withdrawing ester group:
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Bromination (typically at position 3 or 4 of the furan)
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Nitration under mild conditions
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Formylation using Vilsmeier-Haack conditions
The pyridine ring can also participate in selective functionalization reactions, expanding the utility of this compound as a synthetic building block .
Applications in Scientific Research
Ethyl 5-(3-pyridyl)-2-furoate finds applications across multiple scientific disciplines, particularly in medicinal chemistry and materials science.
Synthetic Building Block
The compound serves as a valuable intermediate in the synthesis of more complex molecules:
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Precursor for heterocyclic libraries in drug discovery
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Starting material for functionalized materials
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Key intermediate in the preparation of biologically active compounds
Its bifunctional nature, containing both furan and pyridine rings, makes it particularly useful in constructing diverse molecular architectures .
Medicinal Chemistry Applications
Research suggests potential applications in pharmaceutical development:
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As a structural component in prostaglandin agonists
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Incorporated into compounds targeting inflammatory disorders
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Used in the development of potential anticancer agents
The compound's structural features allow for targeted modifications to enhance biological activity and improve pharmacokinetic properties .
Biological Activity
While specific biological activity data for Ethyl 5-(3-pyridyl)-2-furoate is limited, related derivatives demonstrate promising properties that warrant further investigation.
Biological Effect | Related Structure | Reference |
---|---|---|
Anti-inflammatory | Furan-2-carboxylate derivatives | |
Enzyme inhibition | Pyridyl-substituted heterocycles | |
Antimicrobial activity | Pyridyl-triazole compounds |
Structure-Activity Relationship
The compound's biological profile is influenced by several structural features:
These attributes collectively contribute to the compound's potential in medicinal applications .
Comparison with Related Compounds
Ethyl 5-(3-pyridyl)-2-furoate belongs to a family of structurally related compounds, with variations in substitution patterns affecting their chemical and biological properties.
Structural Analogs
Several structural analogs provide insight into structure-property relationships:
Reactivity Comparison
The reactivity patterns of these compounds differ notably:
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The presence of the pyridyl group in Ethyl 5-(3-pyridyl)-2-furoate introduces additional reaction sites compared to simpler furoates
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The positioning of the pyridine nitrogen influences basicity and coordination capabilities
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Substitution on the pyridine ring modulates electronic effects throughout the molecule
These variations enable tailored synthesis strategies for specific applications .
Analytical Characterization
Modern analytical techniques provide comprehensive characterization of Ethyl 5-(3-pyridyl)-2-furoate, essential for confirming structure and purity.
Spectroscopic Data
Characteristic spectroscopic features include:
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NMR spectroscopy reveals distinctive signals for furan and pyridine protons
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IR spectroscopy shows characteristic absorption bands for the ester carbonyl (~1700 cm⁻¹) and heterocyclic rings
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Mass spectrometry typically shows a molecular ion peak corresponding to the expected molecular weight, with fragmentation patterns involving loss of the ethoxy group
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide effective methods for purity assessment and quality control, with retention times dependent on specific column conditions and mobile phases .
Future Research Directions
Ongoing and potential future research involving Ethyl 5-(3-pyridyl)-2-furoate spans multiple scientific disciplines.
Synthetic Methodology Development
Opportunities for synthetic innovation include:
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Development of more efficient and environmentally friendly synthesis routes
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Exploration of chemoselective functionalization strategies
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Application of flow chemistry approaches for improved scalability
Medicinal Chemistry Investigations
Promising research avenues include:
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Systematic structure-activity relationship studies to optimize biological activity
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Investigation of potential applications in targeting specific disease pathways
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Development of prodrug approaches utilizing the ester functionality
Materials Science Applications
Emerging applications in materials science warrant exploration:
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Incorporation into functional polymers and materials
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Investigation of potential photophysical properties
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Development of coordination complexes utilizing the heterocyclic nitrogens
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